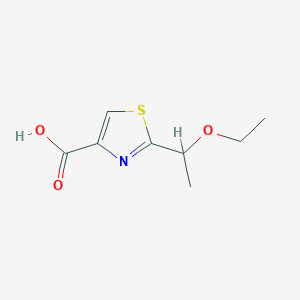
2-(1-乙氧基乙基)-1,3-噻唑-4-羧酸
描述
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid, also known as ETCA, is a carboxylic acid that is mainly used as an intermediate in the synthesis of organic compounds. It is a versatile intermediate that can be used in a variety of synthetic processes, such as the synthesis of pharmaceuticals and agrochemicals. ETCA is also known to have a wide range of biological activities, such as anti-inflammatory, anti-fungal, and anti-bacterial properties.
科学研究应用
合成和生物活性
2-(1-乙氧基乙基)-1,3-噻唑-4-羧酸,是2-氨基-1,3-噻唑-4-羧酸的衍生物,已经被合成并研究其生物活性。已经注意到它具有杀真菌和抗病毒活性。具体来说,这个衍生物的化合物在不同模型下展示了对某些真菌和烟草花叶病毒(TMV)的显著有效性,展示了它们在控制这些生物方面的潜力(Li Fengyun et al., 2015)。
转化和衍生物
这种化合物已经成为各种转化和合成的研究对象,导致了具有潜在应用的新型衍生物的产生。其中一项研究涉及将相关化合物转化为5-取代的2-氨基噻唑并[5,4-c]吡啶-7-羧酸酯,表明这种化学结构在合成一系列可能具有实际应用的化合物方面的多功能性(A. Albreht et al., 2009)。
防腐蚀性能
抑制低碳钢腐蚀
与所讨论的化合物密切相关的噻唑肼已经显示出在酸性介质中抑制低碳钢腐蚀的显著潜力。研究的化合物在减少腐蚀速率方面表现出有效性,展示了噻唑衍生物在工业应用中的潜力,特别是在保护金属免受腐蚀方面(Turuvekere K. Chaitra et al., 2016)。
抗菌和抗病毒性能
抗菌和抗病毒活性
该化合物及其衍生物已被研究其抗菌和抗病毒性能。含有TFA.valine-4-羧酸乙酯的噻唑羟基肉桂酸酰胺,与2-(1-乙氧基乙基)-1,3-噻唑-4-羧酸相关,对流感病毒和人类单纯疱疹病毒的抗氧化和抗病毒活性显示出有希望的结果(I. Stankova et al., 2009)。
结构和液晶研究
晶体结构分析
对类似于2-(1-乙氧基乙基)-1,3-噻唑-4-羧酸的化合物的晶体结构的研究揭示了有关分子排列和相互作用的复杂细节。例如,对非布索他坦-乙酸(1/1)的晶体结构分析提供了有关噻唑环如何与其他分子相互作用,形成超分子链并展示π-π堆积的见解。这种结构分析对于理解这些化合物的物理性质和潜在应用至关重要(Min Wu et al., 2015)。
液晶行为
已合成含有1,3,4-噻二唑环的羧酸衍生物,并研究了它们的液晶行为。研究发现,液晶性质受到连接到苯基部分的烷氧链长度等因素的影响,表明这些化合物在液晶技术中的潜力(H. J. Jaffer et al., 2017)。
属性
IUPAC Name |
2-(1-ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-5(2)7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIVCFGEMSRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Ethoxyethyl)-1,3-thiazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-(3-chloro-phenyl)-[1,3,5]triazine](/img/structure/B1422592.png)
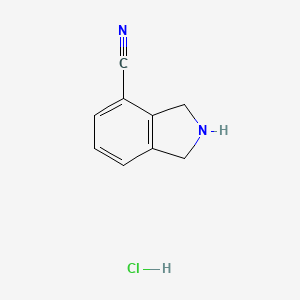

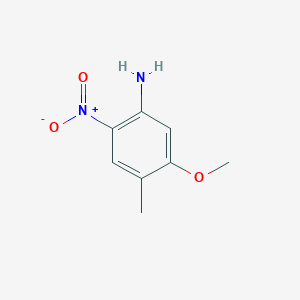
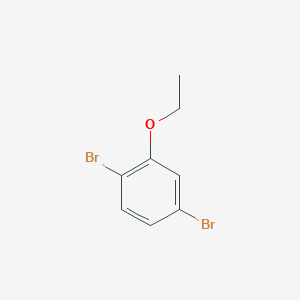

![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)
![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)
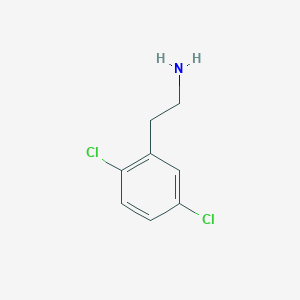


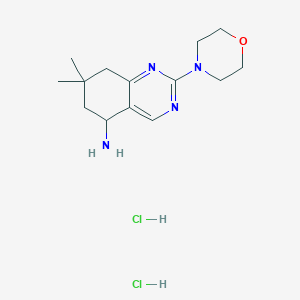
![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)